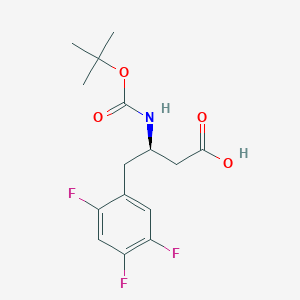

Acide Boc-(R)-3-amino-4-(2,4,5-trifluorophényl)butanoïque

Vue d'ensemble

Description

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a synthetic compound that belongs to the family of unnatural amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a trifluorophenyl group. This compound is often used as an intermediate in the synthesis of pharmaceuticals, particularly in the production of Sitagliptin, a medication used to treat type 2 diabetes .

Applications De Recherche Scientifique

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential effects on biological systems due to its structural similarity to natural amino acids.

Medicine: Key intermediate in the synthesis of Sitagliptin, a drug used to manage type 2 diabetes

Industry: Used in the production of various pharmaceuticals and fine chemicals.

Mécanisme D'action

Target of Action

The primary target of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is involved in the synthesis of Sitagliptin phosphate , a medication used for the treatment of type 2 diabetes . The compound plays a crucial role in the synthesis process, contributing to the chiral β-amino acid moiety present in Sitagliptin .

Mode of Action

The compound interacts with its targets through a series of chemical reactions. The chiral β-amino acid moiety present in Sitagliptin is installed via an asymmetric hydrogenation followed by a stereoselective Hofmann rearrangement . These key steps ensure the correct spatial arrangement of the atoms, which is crucial for the compound’s interaction with its target.

Biochemical Pathways

The compound is involved in the biochemical pathway leading to the synthesis of Sitagliptin phosphate .

Result of Action

The result of the action of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is the production of a key intermediate in the synthesis of Sitagliptin phosphate . This contributes to the overall efficacy of Sitagliptin phosphate as a therapeutic agent for type 2 diabetes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid typically involves multiple steps. One common method starts with 2,4,5-trifluorobenzaldehyde, which undergoes a series of reactions including asymmetric hydrogenation and stereoselective Hofmann rearrangement to introduce the chiral β-amino acid moiety . The key steps in this synthesis include:

Asymmetric Hydrogenation: This step introduces chirality into the molecule.

Hofmann Rearrangement: This step is used to convert the intermediate into the desired Boc-protected amino acid.

Industrial Production Methods

Industrial production of Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems and stringent quality control measures .

Analyse Des Réactions Chimiques

Types of Reactions

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid can undergo various chemical reactions, including:

Substitution Reactions: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

Acidic Conditions: Used for deprotection of the Boc group.

Hydrogenation Catalysts: Used in the asymmetric hydrogenation step.

Major Products

The major products formed from these reactions include the free amine derivative and various substituted derivatives depending on the specific reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid: Lacks the Boc protecting group.

Sitagliptin: The final pharmaceutical product synthesized using Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid as an intermediate.

Uniqueness

Boc-®-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is unique due to its specific structure, which includes a trifluorophenyl group and a Boc-protected amino group. This combination makes it a valuable intermediate in the synthesis of pharmaceuticals, particularly those requiring chiral β-amino acids .

Activité Biologique

Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (Boc-R-TFBA) is a significant compound in pharmaceutical chemistry, primarily known for its role as an intermediate in the synthesis of sitagliptin, a widely used medication for managing type 2 diabetes. This article delves into the biological activity of Boc-R-TFBA, exploring its synthesis, pharmacological relevance, and implications in diabetes treatment.

Boc-R-TFBA has the following chemical properties:

- Empirical Formula : CHFNO

- Molecular Weight : 333.30 g/mol

- CAS Number : 486460-00-8

- Melting Point : 136-138 °C

- Solubility : Slightly soluble in chloroform, DMSO, ethyl acetate, and methanol .

The synthesis of Boc-R-TFBA involves several steps, including the preparation of a Wittig reagent and a Hoffmann rearrangement. A notable retrosynthetic analysis has shown that Boc-R-TFBA can be synthesized efficiently using commercially available starting materials while incorporating stereoselective techniques to achieve high yields and enantioselectivity .

Role in Diabetes Treatment

Boc-R-TFBA is a precursor in the synthesis of sitagliptin, which functions as a dipeptidyl peptidase IV (DPP-4) inhibitor. DPP-4 inhibitors are crucial in diabetes management as they enhance incretin levels, leading to increased insulin secretion and decreased glucagon release. This mechanism helps regulate blood glucose levels effectively .

Pharmacological Effects

Sitagliptin, derived from Boc-R-TFBA, has demonstrated significant hypoglycemic effects both as a monotherapy and in combination with other antidiabetic agents like metformin. Research indicates that sitagliptin is safe, well-tolerated, and associated with minimal adverse reactions . The following table summarizes the pharmacological effects associated with sitagliptin:

| Pharmacological Effect | Description |

|---|---|

| Incretin Enhancement | Increases levels of GLP-1 and GIP hormones |

| Insulin Secretion | Stimulates insulin release from pancreatic beta cells |

| Glucagon Suppression | Reduces glucagon levels from pancreatic alpha cells |

| Weight Neutrality | Minimal impact on weight gain compared to other antidiabetic medications |

Case Studies and Research Findings

Several studies have highlighted the efficacy of sitagliptin in clinical settings:

- Efficacy Study : A randomized controlled trial demonstrated that sitagliptin significantly reduced HbA1c levels in patients with type 2 diabetes over a 24-week period compared to placebo .

- Combination Therapy Study : Research showed that combining sitagliptin with metformin resulted in better glycemic control than either drug alone .

- Safety Profile Analysis : Long-term studies have indicated that sitagliptin maintains a favorable safety profile with low incidence rates of hypoglycemia and gastrointestinal side effects .

Propriétés

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4/c1-15(2,3)23-14(22)19-9(6-13(20)21)4-8-5-11(17)12(18)7-10(8)16/h5,7,9H,4,6H2,1-3H3,(H,19,22)(H,20,21)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAXCHGULMWHIO-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC1=CC(=C(C=C1F)F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428050 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486460-00-8 | |

| Record name | N-Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(Boc-amino)-4-(2,4,5-trifluorophenyl)butyric acid, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S9NWB23QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of studying the solubility of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid?

A1: Understanding the solubility of a compound, especially in pharmaceutical contexts, is crucial for various reasons. [] Firstly, it helps in designing efficient crystallization processes during drug development. By knowing how solubility changes with different solvents and temperatures, scientists can optimize purification and production methods. [] Secondly, solubility data is essential for understanding the bioavailability of a drug, as it dictates how well the compound dissolves in bodily fluids and becomes accessible for absorption. [] This information is particularly important for developing new drug formulations with improved absorption and efficacy.

Q2: What were the key findings of the study on Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid's solubility?

A2: The research primarily demonstrated that the solubility of Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid increases with rising temperatures in all tested solvents, including methanol, ethanol, propanol, n-butanol, ethyl acetate, tetrahydrofuran, and their mixtures. [] This positive correlation between temperature and solubility is a common observation for many solid solutes. The study also successfully applied and compared different thermodynamic models, including the modified Apelblat equation, to accurately predict the solubility of this compound in various solvent systems. [] This finding provides valuable tools for researchers to predict and manipulate the solubility of this compound for various applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.